molecular formula C20H14ClNO2 B11584008 [1-[(4-Chlorophenyl)methyl]indol-3-yl]-(furan-2-yl)methanone

[1-[(4-Chlorophenyl)methyl]indol-3-yl]-(furan-2-yl)methanone

Cat. No.: B11584008
M. Wt: 335.8 g/mol
InChI Key: IKRFCLVDCGHBLJ-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of a chlorophenyl group, a furan-2-carbonyl group, and an indole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chlorophenyl and furan-2-carbonyl groups are then introduced through subsequent reactions, such as Friedel-Crafts acylation and nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized indole derivatives .

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The chlorophenyl and furan-2-carbonyl groups can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H14ClNO2

Molecular Weight

335.8 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]indol-3-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C20H14ClNO2/c21-15-9-7-14(8-10-15)12-22-13-17(16-4-1-2-5-18(16)22)20(23)19-6-3-11-24-19/h1-11,13H,12H2

InChI Key

IKRFCLVDCGHBLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4

Origin of Product

United States

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